1,2,3,4-Tetrahydroquinoline-7-sulfonic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

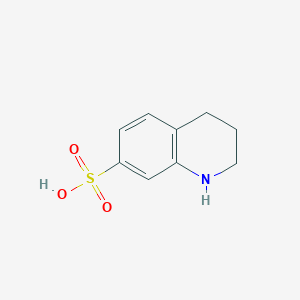

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is an organic compound with the molecular formula C9H11NO3S. It is a derivative of tetrahydroquinoline, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The sulfonic acid group attached at the 7th position of the quinoline ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid can be synthesized through various methods. One common approach involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an aromatic Schiff base and an electron-rich olefin under the catalysis of Lewis or Brønsted acids . Another method involves the hydrogenation of quinoline derivatives using homogeneous or heterogeneous catalysts under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum supported on carbon, and the reactions are carried out in high-pressure reactors to achieve efficient conversion rates .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of metal catalysts such as palladium on carbon (Pd/C) is commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,3,4-tetrahydroquinoline-7-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as alpha-2A adrenergic receptor and phenylethanolamine N-methyltransferase, leading to various pharmacological effects . The compound’s sulfonic acid group enhances its solubility and reactivity, allowing it to participate in diverse biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A similar compound with a slightly different structure, lacking the sulfonic acid group.

Quinoline: The parent compound of tetrahydroquinoline, which lacks the hydrogenated piperidine ring.

Dihydroquinoline: A partially hydrogenated derivative of quinoline.

Uniqueness

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and biological applications.

Biologische Aktivität

1,2,3,4-Tetrahydroquinoline-7-sulfonic acid (THQ-7-SO3H) is a derivative of tetrahydroquinoline that has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of THQ-7-SO3H based on recent studies.

1. Synthesis of THQ-7-SO3H

The synthesis of THQ-7-SO3H typically involves the reaction of tetrahydroquinoline derivatives with sulfonic acid groups. Various methods have been reported to achieve high yields and purity in synthesizing these compounds. For instance, a heterogeneous cascade Povarov reaction catalyzed by sulfonic acid has been shown to be effective for synthesizing tetrahydroquinoline derivatives, including THQ-7-SO3H .

2. Biological Activities

The biological activities of THQ-7-SO3H are multifaceted, impacting various physiological systems. The following sections detail its key pharmacological effects.

2.1 Anticonvulsant Activity

Research has demonstrated that certain tetrahydroquinoline derivatives exhibit anticonvulsant properties. For example, studies have shown that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess potent dopamine D2 receptor-blocking activity, which is crucial for their anticonvulsant effects . THQ derivatives have been tested against NMDA-induced seizures in animal models, indicating their potential as therapeutic agents for epilepsy .

2.2 Anticancer Properties

Recent investigations into the anticancer effects of THQ derivatives have highlighted their ability to inhibit the proliferation of cancer cells. Specifically, tetrahydroquinoline analogs have been shown to halt the growth of triple-negative breast cancer (TNBC) cells by inducing mitotic arrest and disrupting microtubule dynamics . Compounds GM-4-53 and GM-3-121 were particularly effective at concentrations below 2.5 µM .

2.3 Vasodilatory Effects

Certain tetrahydroquinoline derivatives exhibit vasodilatory effects that can be beneficial in treating cardiovascular conditions. These compounds have demonstrated peripheral vasodilatory activity in animal models, suggesting their potential as agents for managing hypertension and related disorders .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of THQ derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the tetrahydroquinoline scaffold can significantly influence their pharmacological properties. For instance:

| Position | Modification | Effect |

|---|---|---|

| C-1 | Alkyl substitution | Enhances D2 receptor affinity |

| C-7 | Sulfonic acid addition | Increases water solubility and bioavailability |

| C-4 | Aromatic ring attachment | Potentially increases anticancer activity |

4. Case Studies

Several case studies illustrate the therapeutic potential of THQ derivatives:

- Anticonvulsant Efficacy : A study demonstrated that (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited significant protection against neuronal degeneration in rat models subjected to hypoxic conditions .

- Breast Cancer Treatment : In vitro studies showed that specific THQ compounds halted cell cycle progression in MDA-MB-231 TNBC cells by interfering with microtubule polymerization . These findings suggest a novel mechanism for anticancer activity independent of estrogen receptor modulation.

5. Conclusion

The biological activity of this compound underscores its potential as a versatile pharmacological agent with applications ranging from anticonvulsant therapies to cancer treatment. Continued research into its synthesis and SAR will be essential for developing effective therapeutics based on this promising compound.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-7-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10H,1-2,5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQWATUHZIFCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)S(=O)(=O)O)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.